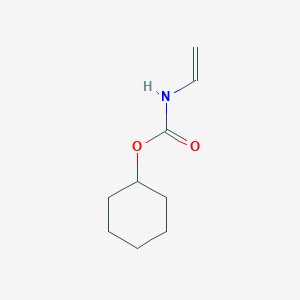

Cyclohexyl vinylcarbamate

Description

BenchChem offers high-quality Cyclohexyl vinylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl vinylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15896-09-0 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

cyclohexyl N-ethenylcarbamate |

InChI |

InChI=1S/C9H15NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) |

InChI Key |

KEBIPYRRRTZHIQ-UHFFFAOYSA-N |

SMILES |

C=CNC(=O)OC1CCCCC1 |

Canonical SMILES |

C=CNC(=O)OC1CCCCC1 |

Other CAS No. |

15896-09-0 |

Origin of Product |

United States |

Q & A

Q. What are the recommended methods for synthesizing cyclohexyl vinylcarbamate with high purity in a laboratory setting?

Cyclohexyl vinylcarbamate can be synthesized via the reaction of cyclohexanol with vinyl isocyanate under anhydrous conditions, often catalyzed by triethylamine to enhance efficiency. Key parameters include temperature control (20–25°C), inert atmosphere (N₂), and stoichiometric optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Safety protocols for handling vinyl compounds—such as using explosion-proof equipment and avoiding static discharge—are critical .

Q. Which spectroscopic techniques are most effective for characterizing cyclohexyl vinylcarbamate?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the cyclohexyl ring (δ 1.2–2.0 ppm) and vinyl carbamate groups (δ 4.5–5.5 ppm).

- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).

- GC-MS : Validates molecular weight (e.g., m/z 169 for the parent ion) and purity .

Q. How should researchers safely handle and store cyclohexyl vinylcarbamate to prevent degradation or hazards?

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizers or heat sources.

- Handling : Use indirect-vent goggles, nitrile gloves, and flame-resistant lab coats. Static discharge prevention (grounded equipment) is essential due to flammability risks .

Advanced Research Questions

Q. How does the stereochemistry of cyclohexyl vinylcarbamate influence its reactivity in polymerization or ring-opening reactions?

Cyclohexyl substituents induce steric effects that dictate regioselectivity. For example, tertiary cyclohexyl cations (e.g., from acid-catalyzed reactions) favor equatorial product formation (80% selectivity) due to reduced steric strain, as observed in analogous systems . Computational modeling (DFT) can predict transition states and optimize reaction pathways for tailored polymer architectures.

Q. What strategies resolve discrepancies in reported reaction yields under varying catalytic conditions?

Systematic Design of Experiments (DOE) is recommended. For instance, adjust liquid hourly space velocity (LHSV) and hydrogen flow rates (e.g., 0.62–0.64 mol H₂/mol substrate) to optimize selectivity, as demonstrated in hydroalkylation studies . Contradictions in yield data often arise from impurities in starting materials or unaccounted side reactions (e.g., Diels-Alder adducts), necessitating rigorous analytical validation .

Q. How can computational models predict the thermal stability of cyclohexyl vinylcarbamate under high-temperature conditions?

Kinetic modeling based on low-temperature oxidation mechanisms (e.g., cyclohexane’s reaction with OH radicals) can extrapolate degradation pathways. Parameters like bond dissociation energy (BDE) for C-O (≈85 kcal/mol) and activation barriers for retro-ene reactions inform stability thresholds . Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres provides experimental validation.

Q. What advanced analytical methods quantify trace impurities in cyclohexyl vinylcarbamate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.